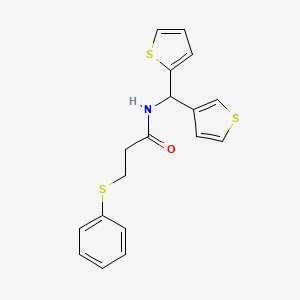
3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide” is an organic compound containing a propanamide group, a phenylthio group, and two thiophene rings. These functional groups suggest that this compound may have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data or a known synthesis route, it’s difficult to predict the exact structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide, phenylthio, and thiophene groups. These groups could potentially undergo a variety of chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could impact its solubility in different solvents .Aplicaciones Científicas De Investigación
Chemical Synthesis and Functionalization
3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide is involved in the synthesis of functionalized compounds, demonstrating its utility in creating chemically active or biologically significant molecules. A study by Tanaka et al. (1987) highlights its role in the stereoselective synthesis of functionalized cyclopropanes, indicating its potential in the development of pharmaceuticals or materials with unique properties (Tanaka, Minami, & Kaji, 1987).
Photocleavage Reactions
The compound has been studied for its photocleavage reactions, offering insights into its photoreactive behavior. Research by Fu, Scheffer, and Trotter (1998) examines the photochemistry of monothioimides, including N-phenyl-3-phenyl-N-[phenyl(thiocarbonyl)]propanamide, to understand its structural and electronic effects on photocleavage processes. This work suggests applications in photoresponsive materials or as a tool in photochemical studies (Fu, Scheffer, & Trotter, 1998).
Molecular Engineering
The molecule's structure provides a platform for the molecular engineering of sensitizers for applications such as solar cells. Kim et al. (2006) discuss the engineering of organic sensitizers for solar cell applications, where derivatives similar to 3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide could be considered for designing high-efficiency photovoltaic materials (Kim et al., 2006).
Anticancer Activity
Derivatives of thiophene, related to 3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide, have been evaluated for their anticancer properties. The synthesis and anticancer activity of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates, as discussed by El Rayes et al. (2019), illustrate the potential of thiophene derivatives in developing novel anticancer agents (El Rayes et al., 2019).
Electropolymerization
Visy, Lukkari, and Kankare (1994) explored the electrochemical polymerization of terthiophene derivatives, demonstrating the impact of substituents on polymerizability and properties of the resulting polymers. This research suggests that molecules like 3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide could be used to produce polymers with specific electrical or optical characteristics (Visy, Lukkari, & Kankare, 1994).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-phenylsulfanyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS3/c20-17(9-12-22-15-5-2-1-3-6-15)19-18(14-8-11-21-13-14)16-7-4-10-23-16/h1-8,10-11,13,18H,9,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCYMDWBRQVFOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

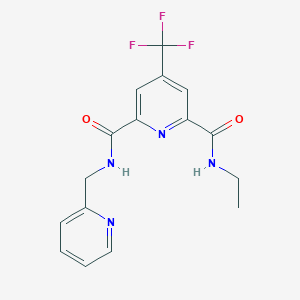
![1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2704602.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butyramide](/img/structure/B2704603.png)
![4-[3-(1-Naphthyl)acryloyl]phenyl decanoate](/img/structure/B2704604.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethan-1-one](/img/structure/B2704606.png)
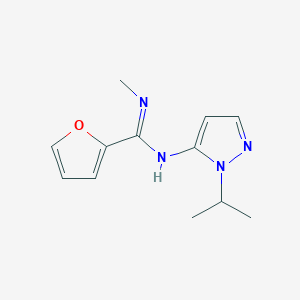

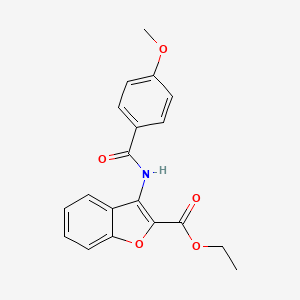
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2704613.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2704616.png)

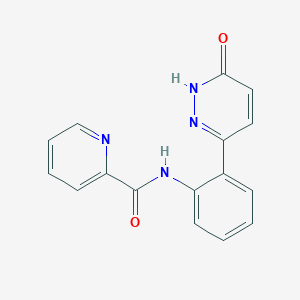
![[2-(furan-2-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B2704620.png)